Aqueous Solubility: 4-Hydroxy-2-isopropylbenzaldehyde Exhibits 21-Fold Lower Solubility Than 4-Hydroxybenzaldehyde, Enabling Distinct Partitioning Behavior
The computed aqueous solubility of 4-hydroxy-2-isopropylbenzaldehyde is 0.64 g/L at 25 °C, representing a 21.6-fold decrease relative to its non-isopropyl analog 4-hydroxybenzaldehyde, which exhibits an experimentally measured solubility of 13.8 g/L at 30.5 °C . Conversely, the hydroxy-devoid analog 4-isopropylbenzaldehyde (cuminaldehyde) is reported as practically insoluble in water . This positions the target compound at a unique intermediate solubility that cannot be achieved by either monosubstituted analog alone. The quantified difference is 13.16 g/L versus 4-hydroxybenzaldehyde, and the compound is uniquely sparingly soluble compared to the insoluble 4-isopropylbenzaldehyde . Computed logP data from ACD/Labs further corroborate the increased lipophilicity imparted by the isopropyl substituent .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 0.64 g/L at 25 °C (calculated, ACD/Labs V11.02) |
| Comparator Or Baseline | 4-Hydroxybenzaldehyde: 13.8 g/L at 30.5 °C (experimental); 4-Isopropylbenzaldehyde (cuminaldehyde): insoluble in water |
| Quantified Difference | 21.6-fold lower than 4-hydroxybenzaldehyde (13.16 g/L absolute difference); solubility enabled where 4-isopropylbenzaldehyde yields none |
| Conditions | Target: calculated via ACD/Labs; Comparators: experimental values from supplier datasheets (Fisher Scientific, AKSci) |
Why This Matters
For procurement decisions in drug discovery, this intermediate solubility profile is critical: it avoids the excessive water solubility of 4-hydroxybenzaldehyde (which may lead to rapid clearance) while circumventing the complete insolubility of 4-isopropylbenzaldehyde (which can hinder formulation), making the target compound the preferred choice for applications requiring balanced aqueous/organic partitioning.
